molecular formula C11H10F3NO B2914920 1-[4-(Trifluoromethyl)benzoyl]azetidine CAS No. 1623661-34-6

1-[4-(Trifluoromethyl)benzoyl]azetidine

Cat. No.: B2914920
CAS No.: 1623661-34-6
M. Wt: 229.202
InChI Key: SCFJJELETVOIPN-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)benzoyl]azetidine” is a chemical compound with the CAS Number: 1623661-34-6 . It has a molecular weight of 229.2 . The IUPAC name for this compound is azetidin-1-yl (4-(trifluoromethyl)phenyl)methanone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10F3NO/c12-11(13,14)9-4-2-8(3-5-9)10(16)15-6-1-7-15/h2-5H,1,6-7H2 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Chemical Synthesis and Derivative Development

1-[4-(Trifluoromethyl)benzoyl]azetidine and its derivatives have been explored in various chemical syntheses. For instance, alkoxyimino derivatives, including those related to this compound, have been developed as S1P1 agonists, with some derivatives advancing to clinical trials for multiple sclerosis (Pan et al., 2013). Additionally, the synthesis of chiral bicyclic azetidine derivatives, such as those derived from N-Benzoyl-2-azetidinecarboxylic acid, showcases the chemical versatility of this compound (Barrett et al., 2002).

Role in High Molecular Weight Polypeptides

This compound analogs have been used in the synthesis of high molecular weight polypeptides, demonstrating their significance in protein chemistry and biotechnology (Soriano et al., 1980).

Application in Medicinal Chemistry

This compound has also found applications in medicinal chemistry. For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their ring-opening reactions highlight the potential of these compounds in the development of diverse α-(trifluoromethyl)amines, which are relevant in drug discovery (Kenis et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, azetidines have been utilized as building blocks for the synthesis of polymers and other large molecules. An example is the development of supramolecular extenders using azetidine intermediates for applications in polyurethane elastomers (Kuo et al., 2012).

Drug Synthesis

Additionally, this compound derivatives have been involved in the synthesis of drugs like azacitidine, showcasing their role in pharmaceutical manufacturing processes (Kumar & Sethuraman, 2018).

Heterocyclic Chemistry

The compound's derivatives are also significant in heterocyclic chemistry. For example, the synthesis of azetidine derivatives using 1-Azabicyclo[1.1.0]butane indicates the potential of these compounds in creating diverse heterocyclic structures (Nagao et al., 2002).

Properties

IUPAC Name

azetidin-1-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-8(3-5-9)10(16)15-6-1-7-15/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJJELETVOIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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